7-METHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
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Overview
Description
The compound “7-methoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis
Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and complex . For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives depend on their specific structures . They are characterized by multiple physicochemical characteristics and versatile features .Scientific Research Applications
Neuroprotective and Antioxidant Effects
A study focused on synthesizing novel benzofuran-2-carboxamide derivatives, closely related to the chemical structure of interest, revealed significant neuroprotective and antioxidant activities. These compounds were evaluated for their ability to protect against NMDA-induced excitotoxic neuronal cell damage and showed potential as neuroprotective agents with some derivatives exhibiting potent and efficacious actions comparable to known NMDA antagonists. Additionally, certain derivatives demonstrated moderate to appreciable degrees of ROS scavenging and antioxidant activities in vitro, highlighting their potential in neuroprotection and oxidative stress mitigation (Cho et al., 2015).
Anticholinesterase Activity
Another study explored the anticholinesterase activity of compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which share functional group similarities with the compound . Novel carbamates derived from these structures were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain compounds exhibiting remarkable selectivity for one enzyme over the other. This selectivity and potency suggest these compounds' potential utility in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).
Synthetic Methodologies
The search also uncovered studies focusing on the synthesis of structurally related compounds, emphasizing the development of practical and efficient synthetic methodologies. These studies provide insight into the versatility and reactivity of the benzofuran core, illustrating its utility in creating a wide range of biologically active molecules through various synthetic strategies. One such study detailed a practical synthesis of an orally active CCR5 antagonist, showcasing the potential of benzofuran derivatives in therapeutic applications (Ikemoto et al., 2005).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran compounds have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Future Directions
Benzofuran compounds have attracted more and more attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
7-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-19-12-5-3-4-11-8-13(21-14(11)12)15(18)17-9-16(20-2)6-7-22-10-16/h3-5,8H,6-7,9-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXAQFGDAHPPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCSC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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